Displaceable Self-Assembled Monolayers: Quantitative Lability Advantage
1-Adamantanethiol forms self-assembled monolayers (SAMs) on Au{111} that are exceptionally labile and can be completely displaced by alkanethiols, a feature not shared by typical alkanethiolate SAMs [1]. The measured nearest-neighbor distance in the 1-adamantanethiolate SAM is 6.9 ± 0.4 Å, indicative of a hexagonally close-packed lattice [1]. This lability is a direct consequence of weaker intermolecular interactions, which contrasts with the strong van der Waals forces that stabilize and make alkanethiolate SAMs difficult to displace [1].
| Evidence Dimension | SAM Displacement Susceptibility |
|---|---|
| Target Compound Data | Complete displacement upon exposure to dilute alkanethiol solutions. |
| Comparator Or Baseline | Alkanethiolate SAMs (e.g., n-alkanethiols) exhibit high resistance to displacement. |
| Quantified Difference | Qualitative difference; 1-Adamantanethiolate SAMs are labile and displaced, whereas alkanethiolate SAMs are not displaced under identical conditions. |
| Conditions | Au{111} surface; ambient scanning tunneling microscopy (STM); dilute alkanethiol solutions. |
Why This Matters
This unique lability enables 1-adamantanethiol to function as a sacrificial placeholder in multistep nanolithography, a capability not afforded by standard alkanethiols.
- [1] Dameron, A. A., Charles, L. F., & Weiss, P. S. (2005). Structures and displacement of 1-adamantanethiol self-assembled monolayers on Au{111}. Journal of the American Chemical Society, 127(24), 8697–8704. View Source
